molecular formula C14H23ClSi B3169166 p-(t-Butyl)phenethyldimethylchlorosilane CAS No. 93502-75-1

p-(t-Butyl)phenethyldimethylchlorosilane

Cat. No. B3169166
CAS RN: 93502-75-1
M. Wt: 254.87 g/mol
InChI Key: YHAOQDUDNXJPIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of p-(t-Butyl)phenethyldimethylchlorosilane is a specialized process carried out by manufacturers like Fluorochem Ltd . The exact details of the synthesis process are proprietary and not publicly available.

Scientific Research Applications

Liquid-Liquid Extraction

p-(t-Butyl)phenethyldimethylchlorosilane has been explored in the context of liquid-liquid extraction, specifically in the separation of toluene from n-heptane. The use of certain ionic liquids in this process has demonstrated promising results for extraction and selectivity, which can be enhanced using binary mixtures of ionic liquids (García et al., 2012).

Solar Cell Technology

In solar cell technology, organosilane semiconductors, including compounds similar to p-(t-Butyl)phenethyldimethylchlorosilane, have been investigated as hole-transporting materials (HTMs) for solid-state dye-sensitized solar cells (ssDSSCs). These materials demonstrate improved photon harvesting and stability in these applications (Zhou et al., 2014).

Heterogeneous Reactions

The compound has relevance in heterogeneous gas-solid reactions, particularly involving bases such as potassium t-butoxide and sodium methoxide. The reaction parameters and product distribution in these scenarios offer insights into the reactivity of bases under heterogeneous reaction conditions (Hopper et al., 1978).

Surface Modification of Minerals

Surface modification of natural minerals using chlorosilanes, including tert-butyldimethylchlorosilane, enhances the sorption of nonpolar aromatic contaminants. This modification has potential applications in environmental technologies, such as wastewater treatment and permeable reactive barriers (Huttenloch et al., 2001).

Synthesis of Organosilanes

p-(t-Butyl)phenethyldimethylchlorosilane is also instrumental in the synthesis of various organosilanes, including those involving phosphorus compounds. These syntheses yield high-quality organosilanes, which have diverse applications in chemistry (Schumann & Rösch, 1973).

Mechanism of Action

Target of Action

p-(t-Butyl)phenethyldimethylchlorosilane is primarily used as a chemical intermediate

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of p-(t-Butyl)phenethyldimethylchlorosilane. For instance, it is noted that hydrogen chloride may be formed by reaction with water and moisture in air . Therefore, the compound should be handled and stored properly to maintain its stability and effectiveness.

Safety and Hazards

P-(t-Butyl)phenethyldimethylchlorosilane is classified as a skin corrosive and eye damage hazard under GHS-US classification . It can cause severe skin burns and eye damage. Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing vapors .

properties

IUPAC Name

2-(4-tert-butylphenyl)ethyl-chloro-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClSi/c1-14(2,3)13-8-6-12(7-9-13)10-11-16(4,5)15/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAOQDUDNXJPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC[Si](C)(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801337907
Record name p-(t-Butyl)phenethyldimethylchlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801337907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-(t-Butyl)phenethyldimethylchlorosilane

CAS RN

93502-75-1
Record name p-(t-Butyl)phenethyldimethylchlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801337907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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